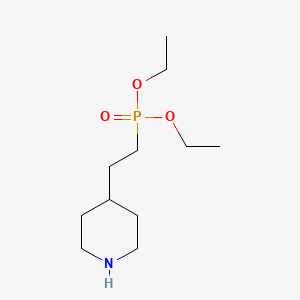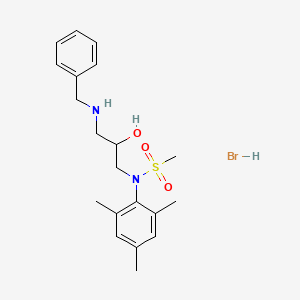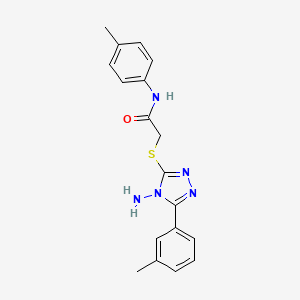![molecular formula C24H26ClN2O4P B2980964 4-[Tert-butyl-(2-chloro-5-methoxyphenyl)imino-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde CAS No. 716366-16-4](/img/structure/B2980964.png)
4-[Tert-butyl-(2-chloro-5-methoxyphenyl)imino-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[Tert-butyl-(2-chloro-5-methoxyphenyl)imino-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a chloro group, methoxy groups, an imino group, a pyridinyl group, a phosphanyl group, and an aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The presence of the imino group (a nitrogen atom double-bonded to a carbon atom) and the phosphanyl group (a phosphorus atom bonded to hydrogen atoms) could potentially introduce interesting structural features .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the aldehyde group is typically quite reactive and could undergo a variety of reactions such as nucleophilic addition or oxidation. The chloro group could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group and the nonpolar tert-butyl group could impact its solubility. The presence of the chloro group could potentially make it more dense .Wissenschaftliche Forschungsanwendungen
Synthesis and Environmental Applications
Vanillin Synthesis
The synthesis of vanillin, a related compound, illustrates the relevance of complex organic syntheses in creating valuable products for the food flavoring, perfumery, and pharmaceutical industries. Such methods could be analogous to synthesizing the compound for potential applications in these fields (Tan Ju & Liao Xin, 2003).
Water Treatment
Studies on parabens, which share functional groups with the chemical , highlight the environmental impact and treatment of synthetic organic compounds in water systems. This suggests the compound could be of interest in studies on the removal or degradation of similar contaminants from the environment (Camille Haman et al., 2015).
Catalytic and Synthetic Applications
Lignin Oxidation
The catalytic oxidation of lignins into aromatic aldehydes is a critical process in the valorization of biomass. Studies on these processes may inform the use of complex organophosphorus compounds in catalysis or as intermediates in the synthesis of value-added chemicals (V. Tarabanko & N. Tarabanko, 2017).
Antioxidant Properties
Synthetic phenolic antioxidants and their environmental occurrence and toxicity have been extensively studied. These insights can be applied to assess the potential environmental and health impacts of structurally related compounds, suggesting a research application for assessing the safety and efficacy of antioxidants similar to the compound (Runzeng Liu & S. Mabury, 2020).
Biodegradation and Environmental Fate
Biodegradation of ETBE
Studies on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater reveal the microbial pathways and potential environmental impacts of synthetic organic compounds. This information could guide research on the environmental behavior and degradation of complex organophosphorus compounds (S. Thornton et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[tert-butyl-(2-chloro-5-methoxyphenyl)imino-pyridin-4-yl-λ5-phosphanyl]oxy-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN2O4P/c1-24(2,3)32(19-10-12-26-13-11-19,27-21-15-18(29-4)7-8-20(21)25)31-22-9-6-17(16-28)14-23(22)30-5/h6-16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRKFXLUNGHCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=NC1=C(C=CC(=C1)OC)Cl)(C2=CC=NC=C2)OC3=C(C=C(C=C3)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2980883.png)

![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2980888.png)





![N-(2-(1H-indol-3-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2980896.png)


